molecular formula C16H14Cl2N2O2 B245837 2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide

2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide

Cat. No. B245837
M. Wt: 337.2 g/mol
InChI Key: AOIFBSZZHTUCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins, a group of lipid compounds that promote inflammation, pain, and fever.

Mechanism of Action

2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. By blocking the production of prostaglandins, diclofenac reduces inflammation, pain, and fever. 2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide is a selective inhibitor of COX-2, which is the isoform of the enzyme that is induced during inflammation.
Biochemical and Physiological Effects:
2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide has been shown to have a number of biochemical and physiological effects, including inhibition of platelet aggregation, reduction of leukocyte migration, and modulation of cytokine production. 2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide has several advantages for use in laboratory experiments, including its well-established pharmacological effects, its availability in various formulations, and its relatively low cost. However, diclofenac has several limitations, including its potential for non-specific effects, its potential for toxicity at high doses, and its potential for interference with other experimental assays.

Future Directions

There are several areas of research that could be explored in the future with regard to diclofenac. One area of interest is the development of more selective COX-2 inhibitors that have fewer side effects than diclofenac. Another area of interest is the investigation of the potential of diclofenac as an anticancer agent, as it has been shown to have cytotoxic effects on cancer cells in vitro. Additionally, the use of diclofenac as a model compound for the development of novel anti-inflammatory drugs could be explored further.

Synthesis Methods

2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide can be synthesized through a multistep process starting from 2,6-dichloroaniline and 4-acetamidophenol. The first step involves the formation of a diazonium salt intermediate, which is then coupled with 4-acetamidophenol to yield the target compound. The final step involves the acetylation of the amine group to form the acetamide derivative.

Scientific Research Applications

2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. 2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide has also been shown to be effective in reducing pain and inflammation associated with acute injuries, such as sprains, strains, and contusions.

properties

Molecular Formula

C16H14Cl2N2O2

Molecular Weight

337.2 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(2,6-dichlorophenyl)acetamide

InChI

InChI=1S/C16H14Cl2N2O2/c1-10(21)19-11-5-7-12(8-6-11)20-16(22)9-13-14(17)3-2-4-15(13)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22)

InChI Key

AOIFBSZZHTUCOQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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